Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 821777-15-5
VCID: VC16811558
InChI: InChI=1S/C18H27F3N4/c1-23(2)9-5-11-25(12-6-10-24(3)4)16-8-7-15(14-22)17(13-16)18(19,20)21/h7-8,13H,5-6,9-12H2,1-4H3
SMILES:
Molecular Formula: C18H27F3N4
Molecular Weight: 356.4 g/mol

Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-

CAS No.: 821777-15-5

Cat. No.: VC16811558

Molecular Formula: C18H27F3N4

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- - 821777-15-5

Specification

CAS No. 821777-15-5
Molecular Formula C18H27F3N4
Molecular Weight 356.4 g/mol
IUPAC Name 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C18H27F3N4/c1-23(2)9-5-11-25(12-6-10-24(3)4)16-8-7-15(14-22)17(13-16)18(19,20)21/h7-8,13H,5-6,9-12H2,1-4H3
Standard InChI Key DEYDXSGQLHERFP-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCN(CCCN(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzonitrile backbone substituted at the 2-position with a trifluoromethyl group (-CF₃) and at the 4-position with a bis[3-(dimethylamino)propyl]amino group (-N(CH₂CH₂CH₂N(CH₃)₂)₂). This combination introduces both electron-withdrawing (-CF₃) and electron-donating (tertiary amine) moieties, creating a polarized electronic environment that influences reactivity and solubility .

Table 1: Key Structural Features

PositionSubstituentElectronic EffectRole
2-CF₃Electron-withdrawingEnhances metabolic stability, lipophilicity
4-N(CH₂CH₂CH₂N(CH₃)₂)₂Electron-donatingImproves solubility, enables protonation

Physicochemical Properties

While direct experimental data for this specific compound is limited, inferences can be drawn from structurally analogous benzonitriles:

  • Molecular Formula: C₁₈H₂₈F₃N₅ (calculated)

  • Molecular Weight: ~389.45 g/mol

  • Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the tertiary amine groups, contrasting with poor aqueous solubility typical of trifluoromethylated aromatics .

  • pKa: The dimethylamino groups likely confer a basic character, with estimated pKa values of 8–10 for the amine protons.

Synthetic Pathways and Reaction Dynamics

Hypothesized Synthesis Routes

The synthesis of 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile likely involves multi-step functionalization:

  • Nucleophilic Aromatic Substitution: Introduction of the -CF₃ group via directed ortho-metalation or halogenation followed by trifluoromethylation .

  • Amination: Subsequent substitution at the 4-position with bis[3-(dimethylamino)propyl]amine under catalytic conditions (e.g., Pd-mediated coupling).

IntermediateRoleReference Analogy
4-Bromo-2-(trifluoromethyl)benzonitrilePrecursor for aminationSimilar to 4-Amino-2-(trifluoromethyl)benzonitrile synthesis
Bis[3-(dimethylamino)propyl]amineAmine donorCommon in tertiary amine syntheses

Reaction Mechanisms

The dimethylaminopropyl groups may participate in chelation-assisted metal catalysis, facilitating C–N bond formation. Computational studies of analogous systems suggest that the electron-rich amine enhances nucleophilicity at the aromatic carbon .

Biological and Industrial Applications

Material Science Applications

  • Liquid Crystals: The rigid benzonitrile core and flexible amine side chains could enable mesophase formation.

  • Coordination Chemistry: The dimethylamino groups may act as ligands for transition metals, useful in catalysis.

Future Research Directions

  • Synthetic Optimization: Develop efficient catalytic systems for regioselective amination.

  • Biological Screening: Evaluate affinity for androgen receptors and cytotoxicity profiles.

  • Computational Modeling: Predict metabolic pathways and degradation products.

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